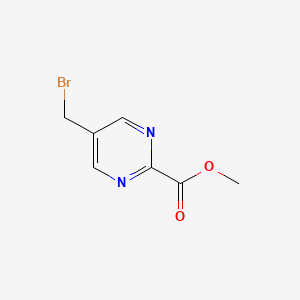

2-Pyrimidinecarboxylic acid, 5-(bromomethyl)-, methyl ester

描述

Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 2. The bromomethyl substituent introduces reactivity for nucleophilic substitution or cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

属性

IUPAC Name |

methyl 5-(bromomethyl)pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-9-3-5(2-8)4-10-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUUFGWUSTOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301188557 | |

| Record name | 2-Pyrimidinecarboxylic acid, 5-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76196-68-4 | |

| Record name | 2-Pyrimidinecarboxylic acid, 5-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76196-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinecarboxylic acid, 5-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Pyrimidinecarboxylic acid, 5-(bromomethyl)-, methyl ester, also known as methyl 5-bromo-2-pyrimidinecarboxylate, is an organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6BrN3O2

- Molecular Weight : 232.04 g/mol

- CAS Number : 89581-38-4

The compound features a bromomethyl group at the 5-position of the pyrimidine ring, which may influence its reactivity and biological interactions.

Research indicates that 2-Pyrimidinecarboxylic acid derivatives can act as modulators of various biological pathways. Specifically, methyl 5-bromo-2-pyrimidinecarboxylate has been studied for its role as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGlu5) . This receptor is implicated in several neurological processes, including synaptic plasticity and memory formation.

Pharmacological Studies

- Antitumor Activity : In a study examining various pyrimidine derivatives, methyl 5-bromo-2-pyrimidinecarboxylate exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to modulate intracellular calcium levels and reduce reactive oxygen species (ROS) production .

Case Study 1: Cytotoxicity Against Cancer Cells

A recent investigation evaluated the cytotoxic effects of methyl 5-bromo-2-pyrimidinecarboxylate on human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 µM, indicating potent anti-cancer activity. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various pyrimidine derivatives for antimicrobial properties, methyl 5-bromo-2-pyrimidinecarboxylate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The study suggested that structural modifications could enhance its efficacy further .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrN3O2 |

| Molecular Weight | 232.04 g/mol |

| CAS Number | 89581-38-4 |

| IC50 (MCF-7) | ~15 µM |

| MIC (S. aureus) | 32 µg/mL |

| MIC (E. coli) | 64 µg/mL |

相似化合物的比较

Methyl 2-Chloropyrimidine-5-Carboxylate

- Structure : Chlorine at position 2, methyl ester at position 4.

- Molecular Formula : C₇H₆ClN₂O₂; Molecular Weight : 190.59 g/mol.

- Key Properties :

- Reactivity: The chlorine atom at position 2 is a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Applications: Used as a precursor for kinase inhibitors and antiviral agents.

- Distinction : The chlorine substituent offers different electronic and steric effects compared to bromomethyl, making it less reactive in alkylation reactions .

Ethyl 2-(5-Bromopyrimidin-2-yl)acetate

- Structure : Bromine at position 5, ethyl ester at the acetic acid side chain.

- Molecular Formula : C₈H₉BrN₂O₂; Molecular Weight : 245.07 g/mol.

- Key Properties: Reactivity: The bromine enables cross-coupling reactions (e.g., Heck, Sonogashira). Applications: Intermediate in synthesizing fluorescent dyes or bioactive molecules.

Methyl 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

- Structure : Bromine at position 5, pyrrolidine at position 2, methyl ester at position 4.

- Molecular Formula : C₁₁H₁₃BrN₃O₂; Molecular Weight : 307.15 g/mol.

- Applications: Likely used in medicinal chemistry for protease inhibitor development.

- Distinction : Substitution at position 2 (pyrrolidine vs. bromomethyl) significantly alters solubility and target binding .

3-Pyridinecarboxylic Acid, 5-Bromo-2-Cyano-, Methyl Ester

- Structure: Bromine at position 5, cyano group at position 2, methyl ester.

- Molecular Formula : C₈H₅BrN₂O₂; Molecular Weight : 241.04 g/mol.

- Key Properties: Reactivity: The cyano group facilitates cycloaddition or reduction reactions. Physical Data: Predicted density 1.69 g/cm³; boiling point 343.5°C.

- Distinction : The pyridine ring (vs. pyrimidine) changes aromaticity and electronic distribution, impacting binding to biological targets .

2-Pyrimidinecarboxylic Acid, Methyl Ester (Base Compound)

- Structure : Unsubstituted pyrimidine ring with methyl ester at position 2.

- CAS : 34253-03-7; Molecular Formula : C₆H₆N₂O₂; Molecular Weight : 138.12 g/mol.

- Key Properties :

- Purity: 95% (commercially available).

- Applications: Foundational building block for synthesizing substituted pyrimidines.

- Distinction : Lack of bromomethyl limits its utility in halogen-specific reactions .

Comparative Analysis Table

Research Findings and Trends

- Reactivity: Bromomethyl groups (as in the target compound) exhibit higher reactivity in alkylation and cross-coupling reactions compared to chloro or cyano analogs, enabling diverse functionalization .

- Solubility : Methyl esters (e.g., target compound) generally offer better aqueous solubility than ethyl esters, critical for drug bioavailability .

- Crystallography : Pyrimidine derivatives often form planar, hydrogen-bonded networks (e.g., 5-bromo-2-chloropyrimidin-4-amine in ), influencing solid-state properties and crystallization strategies .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(bromomethyl)-2-pyrimidinecarboxylic acid methyl ester?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, bromomethyl groups can be introduced via alkylation of pyrimidine precursors. In related pyrimidine syntheses, sodium salts of propenol derivatives react with amidinium salts to form substituted pyrimidinecarboxylic esters . For bromomethyl functionalization, intermediates like 2,6-bis(bromomethyl)pyridine-4-carboxylic acid methyl ester have been synthesized by reacting bromomethyl precursors with nucleophiles (e.g., di-tert-butyl iminodiacetate), followed by acid hydrolysis to deprotect ester groups . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products.

Q. How can the purity of 5-(bromomethyl)-2-pyrimidinecarboxylic acid methyl ester be validated after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To detect organic impurities (e.g., unreacted starting materials or brominated byproducts).

- NMR (¹H/¹³C) : Confirm regioselectivity of bromomethyl substitution (e.g., absence of positional isomers) .

- Elemental Analysis : Verify stoichiometry of Br, C, and N.

- Melting Point : Compare with literature values for consistency.

Q. What safety precautions are critical when handling bromomethyl-substituted pyrimidines?

- Methodological Answer : Bromomethyl groups are alkylating agents and potential carcinogens. Follow protocols for hazardous bromoesters:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Avoid exposure to moisture to prevent hydrolysis releasing HBr.

- Store in airtight containers under inert gas (e.g., N₂) .

- Neutralize waste with aqueous sodium thiosulfate to detoxify residual bromides.

Q. How does the bromomethyl group influence the stability of this compound under varying pH conditions?

- Methodological Answer : The ester and bromomethyl groups are pH-sensitive.

- Acidic Conditions : Ester hydrolysis may occur, releasing carboxylic acid and methanol.

- Basic Conditions : Bromomethyl groups undergo nucleophilic substitution (e.g., with OH⁻), forming hydroxymethyl derivatives.

- Stability Testing : Conduct accelerated degradation studies (pH 1–13, 25–60°C) monitored via LC-MS to identify degradation pathways .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during bromomethyl functionalization of pyrimidines?

- Methodological Answer :

- Controlled Stoichiometry : Use 1.1–1.3 equivalents of bromomethylating agent (e.g., NBS or Br₂) to avoid di-substitution.

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) to direct regioselectivity .

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutyl ammonium bromide) to enhance reaction efficiency in biphasic solvents .

Q. How can computational modeling predict the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic hotspots.

- Transition State Modeling : Simulate SN2 pathways for bromomethyl substitution with nucleophiles (e.g., amines, thiols).

- Solvent Effects : Use COSMO-RS models to optimize solvent polarity for desired reaction kinetics .

Q. What advanced techniques resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings.

- X-ray Crystallography : Confirm molecular geometry and substituent orientation.

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track substituent positions in complex mixtures .

Q. How can this compound serve as a building block for synthesizing bifunctional chelators or fluorescent probes?

- Methodological Answer :

- Chelator Design : React the bromomethyl group with iminodiacetic acid derivatives to form ligands for metal coordination (e.g., Gd³⁺ or Tb³⁺ complexes for MRI contrast agents) .

- Fluorescent Probes : Conjugate with fluorophores (e.g., fluorescein derivatives via thiol- or amine-click chemistry) .

- Validation : Use fluorescence quenching assays or relaxivity measurements to confirm functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。